molecular formula C18H21N5OS2 B2819872 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1334375-50-6

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

Cat. No. B2819872
M. Wt: 387.52
InChI Key: XCENVILGGLESQX-UHFFFAOYSA-N
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Description

The compound “1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone” appears to be a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, and a benzothiazole ring. These functional groups suggest that the compound may have interesting chemical and biological properties.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, based on the structure, it’s likely that the synthesis of this compound would involve several steps, including the formation of the pyrazole, piperazine, and benzothiazole rings, and the introduction of the ethyl and ethanone groups.



Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyrazole, piperazine, and benzothiazole) suggests that the molecule may have a rigid and possibly planar structure. The ethyl and ethanone groups may provide some flexibility to the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions that this compound might undergo. However, the presence of the ethanone group suggests that it might be susceptible to nucleophilic attack, and the nitrogen atoms in the pyrazole and piperazine rings might be able to act as bases or nucleophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of multiple nitrogen atoms might make the compound basic, and the presence of the ethanone group might make it somewhat polar.


Scientific Research Applications

σ1 Receptor Antagonist for Pain Management

1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), a compound closely related to your query, has been identified as a σ1 receptor (σ1R) antagonist with potential applications in pain management. This compound demonstrates high aqueous solubility and permeability, favorable pharmacokinetic profile, and significant antinociceptive properties in mice models of pain (Díaz et al., 2020).

Electrochemical Synthesis and Oxidation

Electrochemical synthesis involving 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which is structurally similar to your compound, has been studied for the synthesis of new arylthiobenzazoles. This synthesis process involves electrochemical oxidation in the presence of nucleophiles and demonstrates a mechanism for the oxidation of related compounds (Amani & Nematollahi, 2012).

Anti-HIV Activity of Piperazinyl-Nitroimidazole Derivatives

A study on derivatives of piperazinyl-nitroimidazole, which are structurally analogous to your compound, explored their potential as anti-HIV agents. These derivatives showed promising results in vitro for anti-HIV-1 and anti-HIV-2 activity, suggesting their potential in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Microwave-Assisted Synthesis and Crystal Structure

Microwave-assisted synthesis of derivatives related to your compound, including 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, has been reported. This eco-friendly approach offers an efficient way of synthesizing these derivatives, with detailed characterization provided by various spectroscopic methods (Said et al., 2020).

Inhibition of Mycobacterium tuberculosis DNA GyrB

Research on benzofuran and benzo[d]isothiazole derivatives, which share a structural framework with your compound, revealed their potential in inhibiting Mycobacterium tuberculosis DNA GyrB. These derivatives were synthesized and screened for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing significant inhibitory effects (Reddy et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always consult with a qualified professional or refer to the specific material safety data sheet (MSDS) when handling chemical substances.


properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c24-17(14-25-18-20-15-4-1-2-5-16(15)26-18)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCENVILGGLESQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

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